4-Chlorothiophenol

Description

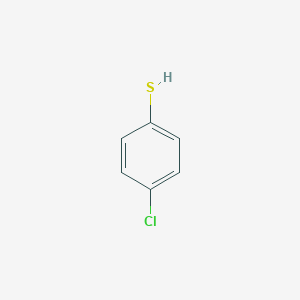

Structure

3D Structure

Propriétés

IUPAC Name |

4-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXOZSQDJJNBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059341 | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-54-7 | |

| Record name | 4-Chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O71UA6O72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chlorothiophenol from p-Chlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-chlorothiophenol from p-chlorobenzenesulfonyl chloride. The document details various reduction methodologies, offering a comparative analysis of reaction conditions and yields. Experimental protocols for key synthetic methods are provided, alongside graphical representations of the reaction pathway and experimental workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis from the readily available p-chlorobenzenesulfonyl chloride is a common transformation in organic chemistry. The core of this conversion lies in the reduction of the sulfonyl chloride group to a thiol. This guide explores three prevalent methods for this reduction: the use of zinc dust in an acidic medium, catalytic hydrogenation, and reduction with triphenylphosphine (B44618). Each method presents distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from p-chlorobenzenesulfonyl chloride, allowing for easy comparison of their key parameters.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Zinc/Acid Reduction | Zinc dust, Sulfuric acid | Toluene (B28343), Water | 40-60 | 2 | 87.2 | [1] |

| Catalytic Hydrogenation | Pd/C, H₂ | Toluene, Water | 100 | 4 | 92.5 | [2] |

| Triphenylphosphine Reduction | Triphenylphosphine, Pd/C, I₂ | Formic acid | 50 | 5 | 73 | [3] |

Reaction Pathway

The fundamental chemical transformation involves the reduction of the sulfonyl chloride to the corresponding thiol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory synthesis.

Method 1: Zinc/Acid Reduction

This classical method utilizes zinc dust as the reducing agent in an acidic environment. It is a robust and relatively low-cost option.

Experimental Workflow:

Procedure:

-

To a reaction vessel containing the reaction mixture from the preparation of p-chlorobenzenesulfonyl chloride in toluene, add iron powder (or zinc powder) in batches.[1]

-

Slowly add 60% sulfuric acid while maintaining the reaction temperature between 40-50°C.[1]

-

After the addition is complete, raise the temperature of the reaction mixture to 60°C and maintain it for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.[1]

-

The organic phase is subjected to vacuum distillation to recover the toluene, yielding crude this compound.[1]

-

Add n-hexane to the crude product and reflux for 1 hour.[1]

-

Cool the solution for 12 hours to allow for crystallization.[1]

-

Separate the solid by centrifugation to obtain pure this compound. The reported yield is 87.2% with a purity of 99.6%.[1]

Method 2: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium catalyst to achieve the reduction. It often provides high yields and cleaner reactions but requires specialized equipment for handling hydrogen gas under pressure.

Experimental Workflow:

Procedure:

-

In a pressure reactor (autoclave), combine p-chlorobenzenesulfonyl chloride, a suitable solvent (e.g., toluene), an aqueous solution of a base (e.g., sodium acetate), and a palladium on carbon catalyst (e.g., 1 wt% Pd/C).[2]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 800 psig).[2]

-

Heat the reaction mixture to 100°C and maintain the hydrogen pressure for 4 hours, or until hydrogen absorption ceases.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Separate the organic and aqueous phases.

-

The organic phase, containing the product, can be further purified by distillation or crystallization. A selectivity of 92.5% to the thiol has been reported.[2]

Method 3: Triphenylphosphine Reduction

This method uses triphenylphosphine as the reducing agent. It is a convenient laboratory-scale method that avoids the use of metal hydrides or high-pressure hydrogenation.

Experimental Workflow:

Procedure (adapted from a similar synthesis):

-

Combine 0.05 mol of p-chlorobenzenesulfonyl chloride with 30 mL of formic acid in a reaction flask.[3]

-

To this mixture, add 3 g of 5% Pd/C, 2 g of triphenylphosphine, and 1 g of iodine.[3]

-

Heat the reaction mixture to 50°C and stir for 5 hours.[3]

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

The filtrate is then subjected to vacuum distillation to isolate the this compound. A yield of 73% has been reported for a similar substrate.[3]

Conclusion

The synthesis of this compound from p-chlorobenzenesulfonyl chloride can be effectively achieved through several reduction methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired purity. The zinc/acid reduction offers a cost-effective and straightforward approach suitable for larger scales. Catalytic hydrogenation provides high yields and purity but requires specialized equipment. The triphenylphosphine method is a convenient option for laboratory-scale synthesis. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate synthetic route for their needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorothiophenol (4-CTP), a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. This document consolidates essential data, outlines experimental methodologies for property determination, and presents key information in a structured format to support research and development activities.

Chemical Identity and Structure

This compound, also known as 4-chlorobenzenethiol, is an organosulfur compound.[1][2] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and a thiol (-SH) group at the para position.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 106-54-7[1] |

| Molecular Formula | C₆H₅ClS[3] |

| Molecular Weight | 144.62 g/mol |

| Synonyms | 4-Chlorobenzenethiol, p-Chlorothiophenol[1][4] |

| InChI | 1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H |

| InChIKey | VZXOZSQDJJNBRC-UHFFFAOYSA-N |

| SMILES | Sc1ccc(Cl)cc1 |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic strong, unpleasant stench.[1][4] It is a key building block in the synthesis of various organic molecules.[2]

Table 2: Key Physicochemical Data

| Property | Value |

| Melting Point | 49-53 °C[1] |

| Boiling Point | 205-207 °C at 760 mmHg[1] |

| Density | 1.268 g/cm³[3] |

| Solubility | Insoluble in water; soluble in methanol (B129727), ethanol, ether, and benzene.[2][3][5] |

| pKa | 5.9 at 25 °C[3][4] |

| Flash Point | 109 °C / 228.2 °F[1] |

| Vapor Pressure | 24 mmHg at 100 °C[1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Key Features |

| ¹H NMR | Spectral data available.[6] |

| ¹³C NMR | Spectral data available.[6] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, showing characteristic peaks for the aromatic ring, C-Cl, and S-H bonds.[7] |

| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak corresponding to its molecular weight.[7] |

| Raman Spectroscopy | Raman spectra are available for this compound.[7] |

Experimental Protocols

Synthesis of this compound

Several methods exist for the synthesis of this compound, primarily involving the reduction of 4-chlorobenzenesulfonyl chloride or related compounds.[2][8] A common laboratory-scale synthesis is outlined below.[8]

Objective: To synthesize this compound via the reduction of sodium p-chlorobenzenesulfonate.

Materials:

-

Sodium p-chlorobenzenesulfonate

-

Tetrabutylammonium (B224687) bromide

-

Toluene

-

Thionyl chloride

-

Iron powder

-

60% Sulfuric acid

-

Zinc powder

-

n-Hexane

Procedure:

-

In a reaction vessel, combine 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium bromide, and 642g of toluene.

-

Stir the mixture mechanically and slowly add 168g of thionyl chloride at room temperature.

-

After the addition is complete, heat the mixture to 60°C and maintain for 5 hours.

-

Cool the reaction mixture to room temperature.

-

In a separate step, add 210.5g of iron powder in batches to the reaction mixture while slowly adding 1176g of 60% sulfuric acid, maintaining the temperature between 40-50°C.

-

Following the addition of zinc powder and sulfuric acid, raise the temperature to 60°C and maintain for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

-

The organic phase is subjected to vacuum distillation to recover the toluene.

-

The crude this compound is then purified by recrystallization from n-hexane. Reflux the crude product in 200g of n-hexane for 1 hour, cool for 12 hours, and separate the solid by centrifugation to obtain pure this compound.[8]

Determination of pKa via Potentiometric Titration

The acidity of the thiol proton in this compound can be quantified by determining its pKa value. A standard method for this is potentiometric titration.[9]

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Methanol (or another suitable organic solvent)

-

Deionized water

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a mixture of methanol and water. The solvent composition should be chosen to ensure the solubility of both the acidic and basic forms of the compound.[9]

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution and record the initial pH.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[10]

Reactivity and Stability

This compound is a stable compound under normal conditions but is sensitive to air.[1] It is incompatible with strong oxidizing agents and strong bases.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, sulfur oxides, sulfides, and hydrogen chloride gas.[1] The thiol group is nucleophilic and can participate in various organic reactions, such as nucleophilic substitution and addition reactions.[5] It can undergo oxidative coupling to form disulfides.[4]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[2] Its applications include:

-

Pharmaceutical Intermediates: It is a building block for the synthesis of various active pharmaceutical ingredients.[8]

-

Agrochemicals: Used in the production of pesticides and other agricultural chemicals.[2][8]

-

Material Science: Employed in the synthesis of plasticizers, oil additives, wetting agents, and stabilizers.[4][8] It has also been used to modify poly(vinyl chloride).[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It has a strong, unpleasant odor.[1]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[1]

-

Wear protective gloves, clothing, eye protection, and face protection.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Store in a dry, cool, and well-ventilated place.[1]

-

Keep containers tightly closed.[1]

-

Store in a corrosives area.[1]

Logical Relationships of this compound Properties and Applications

The following diagram illustrates the interconnectedness of the physicochemical properties of this compound with its synthesis, reactivity, and diverse applications.

Caption: Interrelationships of this compound's properties.

References

- 1. fishersci.com [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 106-54-7 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(106-54-7) 1H NMR spectrum [chemicalbook.com]

- 7. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Chlorothiophenol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chlorothiophenol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | d | 2H | Ar-H (ortho to -SH) |

| ~7.22 | d | 2H | Ar-H (ortho to -Cl) |

| ~3.49 | s | 1H | S-H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| ~133.5 | Ar-C (para to -SH) |

| ~130.5 | Ar-C (ortho to -SH) |

| ~129.3 | Ar-C (ortho to -Cl) |

| ~127.9 | Ar-C (ipso to -SH) |

Experimental Protocol for NMR Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid compound in about 0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer.

A Comprehensive Technical Guide to the Solubility of 4-Chlorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of 4-chlorothiophenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.

Introduction to this compound

This compound (4-CTP), with the chemical formula C₆H₅ClS, is an organosulfur compound that appears as a white to almost white crystalline solid. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Understanding its solubility in different organic solvents is crucial for process development, reaction optimization, purification, and formulation in these industries.

Qualitative and Semi-Quantitative Solubility Profile

General solubility information indicates that this compound is soluble in a range of common organic solvents and insoluble in water.[1][2][3][4][5] A semi-quantitative data point indicates its solubility in methanol (B129727) is at least 1 g per 10 mL.[2][6]

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble[2][6] |

| Ethanol | Soluble[1] | |

| Ethers | Diethyl Ether | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[1] |

| Aqueous | Water | Insoluble[1][4] |

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield a robust set of quantitative solubility data for this compound across a wide array of organic solvents and temperatures. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined data. This standardized format will facilitate data comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| n-Propanol | Data to be determined | Data to be determined |

| Isopropanol | Data to be determined | Data to be determined |

| n-Butanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Diethyl Ether | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

| Chloroform | Data to be determined | Data to be determined |

| Cyclohexane | Data to be determined | Data to be determined |

Table 3: Temperature Dependence of this compound Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| e.g., Ethanol | 10 | Data to be determined |

| 20 | Data to be determined | |

| 30 | Data to be determined | |

| 40 | Data to be determined | |

| e.g., Toluene | 10 | Data to be determined |

| 20 | Data to be determined | |

| 30 | Data to be determined | |

| 40 | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method (Isothermal Saturation)

This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Apparatus and Materials:

-

This compound (solid)

-

Selected organic solvent

-

Constant temperature water bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent.

-

Seal the vial tightly and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Once equilibrium is achieved, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Record the mass of the dish with the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved.

-

The final mass represents the amount of dissolved this compound.

Calculation:

-

Solubility ( g/100 g solvent):

-

Mass of dissolved 4-CTP = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility = (Mass of dissolved 4-CTP / Mass of solvent) * 100

-

UV-Visible Spectrophotometry Method

This method is suitable for aromatic compounds like this compound that exhibit UV absorbance. It requires the preparation of a calibration curve.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (solid)

-

Selected organic solvent (must be transparent in the UV range of interest)

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides researchers and drug development professionals with the necessary tools to generate this critical information. By following the detailed experimental protocols for gravimetric and spectroscopic analysis and adhering to the structured data presentation format, reliable and comparable solubility data can be obtained. This will ultimately facilitate the effective use of this compound in various scientific and industrial applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-氯硫代苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 106-54-7 [chemicalbook.com]

- 5. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Navigating the Risks: A Technical Guide to the Safe Laboratory Handling of 4-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiophenol (4-CTP), a halogenated aromatic thiol, is a versatile reagent in organic synthesis, finding applications in the pharmaceutical and agrochemical industries as an intermediate for biologically active molecules.[1] However, its utility is accompanied by significant health and safety hazards, including corrosivity, toxicity, and a potent, unpleasant odor. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment.

Physicochemical and Toxicological Properties

A thorough understanding of the intrinsic properties of this compound is fundamental to assessing its risks. Key quantitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106-54-7 | [2] |

| Molecular Formula | C₆H₅ClS | [2] |

| Molecular Weight | 144.62 g/mol | [2] |

| Appearance | White to almost white crystalline solid | [3] |

| Odor | Strong, unpleasant, stench | [1][3] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 205-207 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and other organic solvents. | [1][2] |

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Reference(s) |

| LD₅₀ (Lethal Dose, 50%) | 75 mg/kg | Mouse | Intraperitoneal | [5] |

| Skin Irritation | Moderate | Rabbit | Dermal | [5] |

| Eye Irritation | Severe | Rabbit | Ocular | [5] |

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | May cause sensitization by skin contact | [5] |

Table 4: NFPA 704 Diamond Ratings

| Category | Rating | Description |

| Health (Blue) | 3 | Short exposure could cause serious temporary or moderate residual injury. |

| Flammability (Red) | 1 | Materials that require considerable preheating before ignition can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

| Special (White) | - | No special hazards. |

Health and Safety Handling

Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is mandatory.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and dust.[5]

-

Hand Protection: Chemical-resistant gloves, such as neoprene or PVC, are essential.[5] It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to avoid skin contact.[6]

-

Skin and Body Protection: A lab coat or overalls, along with an apron, should be worn.[5] For tasks with a higher risk of exposure, a full-body suit may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[6]

Engineering Controls

-

Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust or vapors.[5]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]

-

Wash hands thoroughly after handling.[6]

-

Minimize dust generation during handling of the solid material.[8]

-

Ensure all containers are properly labeled.

Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[6][8] The storage area should be designated for corrosive materials.[7]

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong bases, and alkalis.[5][9] It can react with mild steel and galvanized steel to produce flammable hydrogen gas.[5]

Spill and Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[8]

Spill Cleanup

For any spill, the primary concern is to ensure the safety of all personnel.

-

Minor Spills (Solid):

-

Minor Spills (Molten/Solution):

-

Evacuate non-essential personnel.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[7]

-

Collect the absorbed material into a labeled container for hazardous waste.

-

Clean the spill area thoroughly.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Provide them with the identity of the spilled substance and any other relevant information.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]

-

Place solid waste in a clearly labeled, sealed container.

-

Liquid waste (e.g., from spill cleanup or reaction quenching) should be collected in a compatible, labeled container.

-

Do not dispose of this compound down the drain.[6]

Experimental Protocols

While specific experimental protocols for this compound are not widely published in a standardized format, the following sections provide detailed methodologies for key types of experiments that would be relevant for studying its toxicological and metabolic properties, based on established procedures for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of this compound on a cell line (e.g., HepG2, a human liver cancer cell line).

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of this compound by cytochrome P450 enzymes in liver microsomes.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (e.g., human, rat)

-

This compound (dissolved in a suitable solvent like acetonitrile (B52724) or methanol)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Sample Processing: Centrifuge the mixture to precipitate the proteins. Collect the supernatant.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Potential Signaling Pathways and Experimental Workflows

Based on the known toxicology of similar compounds, the following diagrams illustrate a plausible metabolic pathway and a general workflow for investigating the toxicity of this compound.

Caption: Plausible metabolic pathway of this compound leading to detoxification or toxicity.

Caption: General experimental workflow for assessing the toxicity and metabolism of this compound.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate strict adherence to safety protocols. This guide provides a comprehensive framework for its safe handling in a laboratory environment. By understanding its physicochemical and toxicological properties, utilizing appropriate personal protective equipment and engineering controls, and following established procedures for storage, handling, and disposal, researchers can minimize the risks associated with this compound. The provided experimental protocols and workflow diagrams offer a starting point for further investigation into its biological effects, contributing to a more complete understanding of its risk profile. A proactive and informed approach to safety is paramount when working with this compound to ensure the well-being of all laboratory personnel.

References

- 1. Experimental Animal and In Vitro Study Designs - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-NQO induces apoptosis via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-クロロチオフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Chlorothiophenol reactivity with oxidizing agents

An In-depth Technical Guide to the Reactivity of 4-Chlorothiophenol with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-CTP) is a halogenated aromatic thiol that serves as a crucial intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and polymers. Its reactivity is dominated by the nucleophilic sulfur atom of the thiol group (-SH), which is highly susceptible to oxidation. Understanding the behavior of 4-CTP with various oxidizing agents is paramount for controlling reaction outcomes and developing robust synthetic methodologies. The oxidation of the thiol group can yield a range of products, from the simple disulfide to the fully oxidized sulfonic acid, depending on the nature and stoichiometry of the oxidant and the reaction conditions. This guide provides a comprehensive technical overview of these transformations, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Principles of Thiol Oxidation

The oxidation of thiols is a stepwise process. The sulfur atom in a thiol is in its lowest oxidation state (-2). Reaction with an oxidizing agent typically proceeds through several intermediates. The specific product isolated depends on the ability to halt the oxidation at a desired stage. For this compound, the general oxidation pathway involves the following key species:

-

Thiyl Radical (Ar-S•): A transient intermediate formed by one-electron oxidation.

-

Disulfide (Ar-S-S-Ar): Formed by the coupling of two thiyl radicals or by reaction of a thiol with a sulfenic acid. This represents the mildest oxidation product.

-

Sulfenic Acid (Ar-SOH): A generally unstable intermediate formed by two-electron oxidation.[1][2]

-

Sulfinic Acid (Ar-SO₂H): A more stable four-electron oxidation product.[1][2]

-

Sulfonic Acid (Ar-SO₃H) or Sulfonyl Chloride (Ar-SO₂Cl): The final, six-electron oxidation products, which are very stable.[1][3]

The reactivity of the thiol is significantly enhanced upon deprotonation to the thiolate anion (Ar-S⁻), which is a much stronger nucleophile. Therefore, the reaction pH plays a critical role in the oxidation kinetics.[4][5]

Caption: Stepwise oxidation of this compound.

Reactivity with Specific Classes of Oxidizing Agents

Mild Oxidizing Agents: Synthesis of Disulfide

The most common and easily accessible oxidation product of this compound is the corresponding disulfide, 4,4'-dichlorodiphenyl disulfide. This transformation is an oxidative coupling reaction and can be achieved with a variety of mild reagents.

-

Molecular Oxygen (Air): In the presence of base or transition metal catalysts (e.g., iron(III) or cobalt-salen complexes), 4-CTP can be oxidized by atmospheric oxygen. This method is considered a "green" chemical process.

-

Iodine (I₂): Iodine is a classic reagent for converting thiols to disulfides. The reaction is typically fast and proceeds in high yield.

-

Dimethyl Sulfoxide (DMSO): At elevated temperatures or in the presence of an acid catalyst, DMSO can act as a mild oxidant for thiols.

Quantitative Data: Disulfide Formation

| Oxidizing Agent | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Air (O₂) | Iron(III)-tetraphenylporphyrin | Varies | High | |

| Air (O₂) | Cobalt-salen complex | Varies | High | |

| Iodine (I₂) | Base (e.g., Et₃N) | CH₂Cl₂ or EtOH | >95 | General Knowledge |

| DMSO | Acid (e.g., HBr), 110-130°C | DMSO | 84-94 | [6] |

Controlled Oxidation: Sulfenic and Sulfinic Acids

Accessing the intermediate sulfenic and sulfinic acid states requires careful control of reaction conditions, particularly temperature and stoichiometry of the oxidant. These intermediates are valuable but can be challenging to isolate.

-

Hydrogen Peroxide (H₂O₂): H₂O₂ is a common reagent for this transformation. The reaction mechanism is complex, but it is understood that the thiolate anion attacks the peroxide bond.[2][4] Low temperatures and controlled addition of H₂O₂ are crucial to prevent over-oxidation to the sulfonic acid.[7] The rate constants for the reaction of H₂O₂ with various thiolate anions are often in the range of 18-26 M⁻¹s⁻¹.[5]

Strong Oxidizing Agents: Synthesis of Sulfonic Acid and Sulfonyl Chloride

The complete oxidation of the thiol group leads to the highly stable 4-chlorobenzenesulfonic acid or its derivatives. This requires strong, often harsh, oxidizing agents.

-

Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant that readily converts thiols and disulfides to sulfonic acids.[8] The reaction is typically performed in an aqueous solution and can be exothermic.

-

Nitric Acid (HNO₃): Concentrated nitric acid is a potent oxidizing agent. However, its use with organic compounds can be hazardous and may lead to nitration of the aromatic ring as a side reaction.[9] Extreme caution is advised when using nitric acid with organic solvents.[10]

-

Oxone® (Potassium Peroxymonosulfate): This reagent, often used with sodium bicarbonate (NaHCO₃), provides a convenient and effective method for the direct conversion of thiols to sulfonic acids under relatively mild conditions.[3]

-

N-Chlorosuccinimide (NCS): In the presence of dilute hydrochloric acid, NCS can smoothly oxidize thiols to their corresponding sulfonyl chlorides.[11]

Quantitative Data: Sulfonic Acid/Sulfonyl Chloride Formation

| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| Thiol/Disulfide | DMSO / HBr / H₂O | 110°C | Sulfonic Acid | 84-94 | [6] |

| Various Thiols | Oxone® / NaHCO₃ | CH₃CN-H₂O, 20-25°C | Sulfonic Acid | Good to Excellent | [3] |

| Thiol Derivatives | NCS / aq. HCl | Varies | Sulfonyl Chloride | Good | [11] |

| Chlorobenzene (B131634) | Chlorosulfonic Acid | 70°C | Sulfonyl Chloride | 81-94.4 | [12][13] |

Note: The synthesis from chlorobenzene is not a direct oxidation of 4-CTP but is a primary industrial route to the sulfonyl chloride and is included for completeness.

Experimental Protocols

The following are representative protocols derived from literature procedures. Researchers should always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Synthesis of 4,4'-Dichlorodiphenyl Disulfide (Mild Oxidation)

Caption: Experimental workflow for disulfide synthesis.

Materials:

-

This compound (4-CTP)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH)

-

Iodine (I₂)

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of 4-CTP).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a 1M aqueous solution of NaOH (1.1 eq) to form the sodium thiolate salt.

-

Separately, prepare a solution of iodine (0.55 eq, which is 1.1 eq of atomic iodine) in ethanol.

-

Add the iodine solution dropwise to the stirred thiolate solution. The disappearance of the dark iodine color should be immediate. A pale yellow solid will precipitate.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Once complete, quench any excess iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the yellow color disappears.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. For higher purity, the crude disulfide can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of Sodium 4-Chlorobenzenesulfonate (Strong Oxidation)

Materials:

-

This compound (4-CTP)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized Water

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of acetonitrile and water (3:2 v/v).

-

Add this compound (1.0 eq) and sodium bicarbonate (approx. 4.0 eq) to the solvent mixture.

-

Stir the suspension vigorously at room temperature (20-25°C).

-

Add Oxone® (approx. 2.5 eq) portion-wise over 30 minutes, monitoring the internal temperature to ensure it does not rise significantly.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (a more polar spot for the sulfonic acid salt will appear). The reaction may take several hours.[3]

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Wash the filtrate with dichloromethane (B109758) or ethyl acetate (B1210297) to remove any non-polar impurities.

-

The aqueous layer contains the sodium 4-chlorobenzenesulfonate. The salt can be isolated by evaporating the solvent under reduced pressure.

Factors Influencing Reaction Outcome

The choice of product in the oxidation of this compound is a delicate balance of several factors. A logical relationship between these factors and the resulting product can be visualized.

Caption: Key factors controlling the oxidation product.

Conclusion

The reactivity of this compound with oxidizing agents is a versatile and fundamental aspect of its chemistry. By carefully selecting the oxidant, stoichiometry, and reaction conditions, chemists can selectively synthesize products ranging from the dimerized disulfide to the fully oxidized sulfonic acid. This control is essential for leveraging this compound as a building block in drug discovery and materials science. The protocols and data presented in this guide offer a robust starting point for researchers aiming to utilize these transformations in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]

- 7. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN102321001A - Synthesis method for 4-methyl-2-nitrothiophenol serving as chelating agent - Google Patents [patents.google.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Sulfonate synthesis by oxidation [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

- 13. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

A Technical Guide to High-Purity 4-Chlorothiophenol for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, and applications of high-purity 4-Chlorothiophenol, a key reagent in pharmaceutical and organic chemistry.

Introduction

This compound (4-CTP), also known as 4-chlorobenzenethiol, is a pivotal organosulfur compound widely utilized in the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. Its utility stems from the reactive thiol group, which readily undergoes S-alkylation, S-arylation, and oxidation to disulfides, making it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of high-purity this compound, including a survey of commercial suppliers, detailed synthesis and purification protocols, and its application in the synthesis of bioactive compounds, with a focus on its potential role in modulating cellular signaling pathways.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in a range of purity grades and quantities, catering to the diverse needs of the research and development community. High-purity grades (typically ≥98%) are essential for applications in pharmaceutical synthesis where impurity profiles can significantly impact reaction outcomes and the biological activity of the final product. Below is a summary of prominent commercial suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 97% | 5 g, 100 g, 500 g |

| Thermo Scientific Chemicals (Fisher Scientific) | 98% | 5 g |

| Ruifu Chemical | >98.0% (GC) | Small and bulk quantities |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Contact for details |

| Santa Cruz Biotechnology | Contact for details | |

| ChemicalBook | 99% | kg quantities |

| Laurice Labs | Chemical Grade | Minimum Order Quantity: 100 kg |

| USUN Fine Chemical | 98.0% | 60 MT annual capacity |

| DMCC Speciality Chemicals | 98% | 50 kg |

Synthesis and Purification of High-Purity this compound

High-purity this compound is most commonly synthesized via the reduction of 4-chlorobenzenesulfonyl chloride. Several methods exist for this reduction, each with its own advantages in terms of yield, purity, and industrial scalability.[1]

Common Synthesis Routes

A prevalent laboratory and industrial method involves the reduction of 4-chlorobenzenesulfonyl chloride using zinc dust and sulfuric acid or other reducing agents like tin(II) chloride.[1] An alternative approach utilizes the reduction of the corresponding disulfide. Below is a comparison of common synthesis methods.

| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity |

| Method A | Sodium p-chlorobenzenesulfonate | Thionyl chloride, Iron powder, Sulfuric acid, Zinc powder | 87.2% | 99.6% |

| Method B | 4-chlorophenyl-sulfochloride | Hydrazine hydrate, Hydrochloric acid | 92% | >99% |

| Method C | Thiophenol | Chlorine, Phosphorus, Zinc dust, Hydrochloric acid | 77.5% | 82% para-isomer |

Detailed Experimental Protocol: Synthesis via Reduction of Sodium p-chlorobenzenesulfonate[1]

This protocol details a high-yield synthesis of 99.6% pure this compound.

Step 1: Preparation of 4-chlorobenzenesulfonyl chloride

-

In a suitable reaction vessel, charge 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium (B224687) bromide, and 642g of toluene.

-

Mechanically stir the mixture and slowly add 168g of thionyl chloride at room temperature.

-

Upon completion of the addition, raise the temperature to 60°C and maintain for 5 hours.

-

Cool the reaction mixture to room temperature.

Step 2: Reduction to this compound

-

To the reaction mixture from Step 1, add 210.5g of iron powder in batches.

-

Slowly add 1176g of 60% sulfuric acid while maintaining the reaction temperature between 40-50°C.

-

Following the addition of iron and sulfuric acid, add zinc powder and raise the temperature of the reaction mixture to 60°C. Maintain this temperature for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until completion.

-

Cool the mixture to room temperature and separate the layers.

-

The organic phase is subjected to vacuum distillation to recover the toluene. The crude this compound is obtained.

Step 3: Purification by Recrystallization

-

To the crude this compound, add 200g of n-hexane and reflux for 1 hour.

-

Cool the mixture for 12 hours to allow for crystallization.

-

Separate the solid by centrifugation and dry to obtain pure this compound.

The expected yield is 87.2% with a purity of 99.6% and a melting point of 51-52.5°C.[1]

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Fenticonazole, a broad-spectrum antifungal agent.[2][3] The synthesis involves the S-alkylation of a thiophenol derivative.

Experimental Protocol: Synthesis of 4-(4-chlorophenylthio)butan-2-one

This protocol describes the S-alkylation of this compound with chloroacetone (B47974) to produce 4-(4-chlorophenylthio)butan-2-one, a ketone intermediate that can be further elaborated into more complex bioactive molecules.

Materials:

-

This compound

-

Chloroacetone

-

Potassium carbonate

-

Acetone (solvent)

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetone (1.1 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure 4-(4-chlorophenylthio)butan-2-one.

Role in Modulation of Cellular Signaling Pathways

While direct studies on the effects of this compound on cellular signaling are limited, research on closely related analogs provides valuable insights into its potential biological activities. A study on 4-(phenylsulfanyl)butan-2-one, a structurally similar compound, has demonstrated its anti-inflammatory effects through the suppression of CC chemokine ligand (CCL)-1 production in human monocytes.[4] This suppression was found to be mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways.[4]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibitory effect of 4-(phenylsulfanyl)butan-2-one on this pathway suggests that derivatives of this compound may hold therapeutic potential as anti-inflammatory agents.

Caption: Putative inhibitory action of a this compound derivative on the NF-κB signaling pathway.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals in drug development. Its commercial availability in various grades allows for its application in a wide range of synthetic endeavors. The well-established synthesis and purification protocols ensure a reliable supply of high-quality material. As a versatile building block, this compound continues to be a valuable tool in the synthesis of novel bioactive molecules. Furthermore, preliminary evidence from structurally related compounds suggests that derivatives of this compound may modulate key cellular signaling pathways, opening new avenues for therapeutic intervention. This guide serves as a foundational resource for understanding and utilizing this important chemical in the pursuit of new scientific discoveries and the development of next-generation pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101955462B - Fenticonazole nitrate, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Chlorothiophenol as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 4-chlorothiophenol as a key starting material in the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for thioxanthone-based anticancer agents and phenothiazine-based antipsychotic drugs.

Synthesis of Thioxanthone Intermediates for Anticancer Drug Discovery

Thioxanthone derivatives have garnered significant interest in oncology research due to their potential as anticancer agents. Their mechanisms of action include the inhibition of P-glycoprotein (P-gp) and topoisomerase, both of which are crucial targets in cancer therapy.[1][2][3] this compound serves as a critical building block in the synthesis of the thioxanthone scaffold.

A key intermediate in the synthesis of many bioactive thioxanthones is 2-chlorothioxanthone. The synthesis of this intermediate is typically achieved through a two-step process starting with the Ullmann condensation of this compound and a substituted benzoic acid, followed by a cyclization reaction.

Synthesis of 2-(4'-chlorophenylthio)benzoic acid

The Ullmann condensation is a well-established method for the formation of diaryl ethers, sulfides, and amines.[4] In this protocol, this compound is reacted with 2-chlorobenzoic acid in the presence of a copper catalyst or a suitable base to yield 2-(4'-chlorophenylthio)benzoic acid.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established patent literature.[5]

Materials:

-

This compound

-

2-Chlorobenzoic acid

-

Lithium hydroxide (B78521) monohydrate

-

Tetralin (solvent)

-

Hydrochloric acid (30% solution)

-

Water

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a water separator, add 144.6 g of this compound and 172.2 g of 2-chlorobenzoic acid in 450 g of tetralin.

-

Add 96.4 g of lithium hydroxide monohydrate to the mixture.

-

Heat the mixture to 185-190°C and remove the water of reaction using the water separator (approximately 54 ml).

-

Maintain the reaction mixture at 185-190°C for 8 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to 115°C and add 500 ml of water.

-

Separate the aqueous phase and dilute it with 1.5 L of water.

-

Adjust the pH of the aqueous solution to 2 by adding 125 g of 30% hydrochloric acid to precipitate the product.

-

Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield | Purity | Melting Point (°C) |

| This compound | 144.62 | 144.6 g | ~1.0 | - | - | - |

| 2-Chlorobenzoic acid | 156.57 | 172.2 g | ~1.1 | - | - | - |

| 2-(4'-chlorophenylthio)benzoic acid | 264.72 | - | - | 95% | 96% (HPLC) | 230-235 |

Experimental Workflow: Synthesis of 2-(4'-chlorophenylthio)benzoic acid

Caption: Workflow for the Ullmann condensation to synthesize 2-(4'-chlorophenylthio)benzoic acid.

Cyclization to 2-Chlorothioxanthone

The synthesized 2-(4'-chlorophenylthio)benzoic acid is then cyclized to form the thioxanthone ring system. This is typically achieved by dehydration in the presence of a strong acid.

Experimental Protocol: Cyclization

This protocol is based on established procedures.[6]

Materials:

-

2-(4'-chlorophenylthio)benzoic acid

-

Sulphuric acid (70%)

-

Acetic acid (90%)

-

Methanol

-

Water

Procedure:

-

In a suitable reactor, mix 245.7 g (1 mol) of 2-(4'-chloro-phenylthio)-benzonitrile with 701.5 g (5 mols) of 70% sulphuric acid and 245 ml of 90% acetic acid.

-

Reflux the mixture for 8 hours at 130°C.

-

Cool the mixture to 20 ± 5°C.

-

Slowly add 3 liters of water to the cooled mixture.

-

Allow the mixture to stand for 30 minutes at this temperature to complete precipitation.

-

Filter the precipitate and wash it with 180 g of methanol.

-

Dry the product to obtain 2-chlorothioxanthone.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield | Melting Point (°C) |

| 2-(4'-chlorophenylthio)benzoic acid | 264.72 | 242.2 g | ~0.915 | - | - |

| 2-Chlorothioxanthone | 246.71 | - | - | 91.5% | 240 |

Signaling Pathway: Thioxanthones as Anticancer Agents

Thioxanthone derivatives can exert their anticancer effects through multiple mechanisms. One prominent mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is often overexpressed in cancer cells and contributes to multidrug resistance.[1][7] By inhibiting P-gp, thioxanthones can increase the intracellular concentration of co-administered chemotherapeutic drugs. Some thioxanthones have also been shown to act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[8][9]

References

- 1. Dual inhibitors of P-glycoprotein and tumor cell growth: (re)discovering thioxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer thiosemicarbazones Dp44mT and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral Thioxanthones as Modulators of P-glycoprotein: Synthesis and Enantioselectivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application of 4-Chlorothiophenol in the Synthesis of Organophosphate Pesticides

Introduction

4-Chlorothiophenol is a crucial intermediate in the synthesis of various agrochemicals, particularly organophosphate pesticides. Its chemical structure, featuring a reactive thiol group and a chlorinated aromatic ring, makes it a versatile building block for introducing the 4-chlorophenylthio moiety into target molecules. This functional group is integral to the biological activity of several insecticides and acaricides. This document provides detailed application notes and protocols for the synthesis of an exemplary organophosphate pesticide, S-(4-chlorophenyl) O,O-diethyl thiophosphate, utilizing this compound as a primary reactant.

Synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate

The synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate from this compound is typically achieved through a nucleophilic substitution reaction. In this process, the thiolate anion of this compound, generated in situ by a base, attacks the electrophilic phosphorus atom of O,O-diethyl phosphorochloridothioate, displacing the chloride leaving group.

Reaction Scheme:

Caption: Synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Materials:

-

This compound (C₆H₅ClS)

-

O,O-diethyl phosphorochloridothioate ((C₂H₅O)₂P(S)Cl)

-

Sodium hydroxide (B78521) (NaOH)

-

Inert solvent (e.g., Toluene, Acetonitrile)

-

Water

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound in an appropriate inert solvent.

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of this compound at room temperature. The formation of the sodium salt of this compound (sodium 4-chlorothiophenolate) will occur.

-

Phosphorylating Agent Addition: To the resulting mixture, add O,O-diethyl phosphorochloridothioate dropwise via the dropping funnel, maintaining the reaction temperature between 25-30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture with water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure S-(4-chlorophenyl) O,O-diethyl thiophosphate.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate. Actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Molar Ratio (this compound : NaOH : O,O-diethyl phosphorochloridothioate) | 1 : 1.1 : 1.05 |

| Solvent | Toluene |

| Reaction Temperature | 25 - 30 °C |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 85 - 95% |

Workflow for Pesticide Synthesis and Analysis

The following diagram illustrates a typical workflow from the synthesis of the pesticide to its final analysis.

Caption: General workflow for pesticide synthesis and analysis.

This compound serves as a vital precursor in the production of organophosphate pesticides. The synthesis of S-(4-chlorophenyl) O,O-diethyl thiophosphate exemplifies a straightforward and efficient method for its application. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of agrochemical synthesis. Adherence to proper laboratory safety practices is paramount when handling the materials and conducting the reactions described.

Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with 4-Chlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions utilizing 4-Chlorothiophenol. The thiol-ene reaction is a robust and versatile click chemistry transformation known for its high efficiency, stereoselectivity, and mild reaction conditions, making it a valuable tool in drug discovery, bioconjugation, and materials science.

Introduction to Thiol-Ene Reactions with this compound

The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene') to form a thioether. In the context of this document, we focus on reactions employing this compound. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the thiol and the properties of the resulting thioether.

The reaction can be initiated through two primary mechanisms:

-

Free-Radical Addition: This is the most common pathway and can be initiated by ultraviolet (UV) light (photoinitiation) or heat (thermal initiation), often in the presence of a radical initiator. This process typically results in the anti-Markovnikov addition product.

-

Michael Addition: This mechanism is favored when the alkene is an electron-deficient species, such as an acrylate (B77674) or maleimide. The reaction is typically catalyzed by a base or a nucleophile.